2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a piperazine ring, a pyrazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine. This can be achieved through the reaction of 4-fluoroaniline with ethylene glycol in the presence of a catalyst such as palladium on carbon (Pd/C).
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Pyrazine Ring Formation: : The next step is the formation of the pyrazine ring. This can be done by reacting the piperazine derivative with 2-chloropyrazine under basic conditions, typically using potassium carbonate (K2CO3) as the base.
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Thioether Formation: : The pyrazine derivative is then reacted with a thiol compound, such as 2-mercaptoacetic acid, to form the thioether linkage.
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Amide Formation: : Finally, the compound is reacted with 3-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has been studied for its potential as a ligand in receptor binding studies. Its piperazine and pyrazine moieties are known to interact with various biological targets, making it useful in the study of receptor-ligand interactions.
Medicine
In medicine, 2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is being investigated for its potential therapeutic effects in treating neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the compound.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the pyrazine and acetamide groups.
2-Chloropyrazine: Contains the pyrazine ring but lacks the piperazine and fluorophenyl groups.
3-Methoxyaniline: Contains the methoxyphenyl group but lacks the piperazine, pyrazine, and fluorophenyl groups.
Uniqueness
What sets 2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide apart is its combination of these functional groups, which confer unique chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-31-20-4-2-3-18(15-20)27-21(30)16-32-23-22(25-9-10-26-23)29-13-11-28(12-14-29)19-7-5-17(24)6-8-19/h2-10,15H,11-14,16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFBTHFXAWRQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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